4-Methoxy-2-methylpyridine
Overview
Description
4-Methoxy-2-methylpyridine is used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-methylpyridine is C7H9NO . Its molecular weight is 123.152 Da . The structure includes a pyridine ring with a methoxy group at the 4th position and a methyl group at the 2nd position .Chemical Reactions Analysis
4-Methoxy-2-methylpyridine can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
4-Methoxy-2-methylpyridine is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 184.4±20.0 °C at 760 mmHg . The flash point is 65.5±12.0 °C .Scientific Research Applications
Structure-Activity Relationship Studies
Research has shown the utility of 4-Methoxy-2-methylpyridine derivatives in the development of novel potassium channel blockers. These derivatives have been explored for their potential in imaging and therapy, particularly in the context of diseases like multiple sclerosis. The physicochemical properties of these compounds, such as basicity and lipophilicity, have been characterized, revealing their ability to block voltage-gated potassium channels. This suggests potential applications in the development of therapeutic agents and imaging tracers (Rodríguez-Rangel et al., 2020).
DNA Binding and Antitumor Properties
Methoxypyridine derivatives have been studied for their interactions with DNA, providing insights into their binding mechanisms and potential antitumor properties. This research highlights the importance of the methoxy group in influencing the activity of compounds against tumor cells, indicating applications in the development of anticancer drugs (Waring, 1976).
Photophysical and Electrochemical Properties
Methoxypyridine compounds have been investigated for their photophysical properties, with some showing potential for applications in dye-sensitized solar cells. The synthesis of complexes and their photophysical evaluation indicate the influence of the methoxy group on the photoluminescence and electrochemical properties of these materials, suggesting their use in the development of solar energy harvesting technologies (Shukla et al., 1999).
Synthesis of Lycopodium Alkaloids
The role of methoxypyridines in the synthesis of Lycopodium alkaloids has been demonstrated, where they serve as masked pyridones. This application is crucial in the synthesis of complex natural products, offering a strategy for the construction of molecules with potential pharmacological activities (Bisai & Sarpong, 2010).
Nonlinear Optics and Material Science
Research into the synthesis and properties of 4-Methoxy-2-methylpyridine derivatives also extends into the field of materials science, particularly in the development of compounds for nonlinear optics. The investigation of these materials provides insights into their potential applications in the design of optical devices (Anwar et al., 2000).
Safety And Hazards
4-Methoxy-2-methylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .
Relevant Papers Several papers have been published on 4-Methoxy-2-methylpyridine. For instance, one paper describes a new synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for the preparation of gastric-acid inhibiting compounds . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .
properties
IUPAC Name |
4-methoxy-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-7(9-2)3-4-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSSYOXUWYVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406165 | |
Record name | 4-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylpyridine | |
CAS RN |
24103-75-1 | |
Record name | 4-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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